Technical Guide: 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1513007-86-7)
Technical Guide: 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1513007-86-7)
Executive Summary
4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1513007-86-7) represents a specialized subclass of the dihydroquinoxalin-2-one (DHQ) privileged scaffold. Unlike the fully aromatic quinoxalinones, the 3,4-dihydro variant possesses a non-planar, "puckered" heterocyclic ring and a basic N4-nitrogen, offering distinct vectors for drug design. This molecule is increasingly utilized as a core pharmacophore in the development of BET bromodomain inhibitors , kinase inhibitors (specifically targeting the ATP-binding pocket), and aldose reductase inhibitors .
This guide provides a comprehensive technical analysis of the molecule's architecture, validated synthetic pathways with regiochemical control, and its application in rational drug design.
Part 1: Chemical Architecture & Properties
Structural Analysis & Numbering
The biological efficacy of this scaffold relies on the precise positioning of the methyl groups. The "4,7-dimethyl" designation implies:
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N4-Methylation: The nitrogen at position 4 is methylated, converting it into a tertiary amine. This removes a hydrogen bond donor (HBD) but increases lipophilicity and metabolic stability against N-oxidation.
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C7-Methylation: The methyl group on the benzene ring (position 7) serves as a hydrophobic anchor, often filling small lipophilic pockets (e.g., the "gatekeeper" region in kinases).
Physicochemical Profile (Predicted):
| Property | Value | Implication |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |
| Molecular Weight | 176.22 g/mol | High ligand efficiency (LE) potential. |
| LogP | ~1.8 - 2.1 | Good membrane permeability; CNS penetrant potential. |
| H-Bond Donors | 1 (N1-H) | Critical for hinge binding in kinases. |
| H-Bond Acceptors | 2 (C=O, N4) | N4 lone pair availability is modulated by the C3-C4 bond saturation. |
| pKa (N4) | ~3.5 - 4.5 | Less basic than aliphatic amines due to conjugation with the benzene ring, but more basic than the amide N1. |
Tautomerism
While the lactam (2-one) form is the dominant tautomer in solution and solid state, the lactim (2-hydroxy) form can be accessible under specific catalytic conditions. However, the N4-methylation locks the heterocyclic ring conformation, preventing aromatization to the fully aromatic quinoxaline without oxidative dehydrogenation.
Part 2: Synthetic Protocols (Expertise & Experience)[1]
Synthesizing CAS 1513007-86-7 requires overcoming a classic regioselectivity challenge: ensuring the benzene-ring methyl group ends up at position 7 rather than 6.
Retrosynthetic Analysis
The most robust route avoids the regiochemical ambiguity of condensing 4-methyl-1,2-diaminobenzene with chloroacetate. Instead, we utilize a stepwise reduction-alkylation strategy from a defined nitro-aniline precursor or a regioselective cyclization.
Validated Synthetic Route: The Reductive Cyclization Approach
This protocol ensures high regiochemical fidelity.
Step 1: N-Alkylation of Precursor
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Reagents: 5-Methyl-2-nitroaniline, Ethyl bromoacetate, DIPEA, DMF.
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Conditions: 80°C, 12 h.
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Mechanism: SN2 displacement. The amine attacks the alpha-carbon of the ester.
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Checkpoint: Monitor TLC for the disappearance of the bright yellow nitroaniline.
Step 2: Reductive Cyclization (The "Iron" Method)
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Reagents: Fe powder, Acetic Acid (glacial).
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Conditions: Reflux, 4 h.
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Logic: Iron reduces the nitro group to an amine. The resulting primary amine immediately attacks the intramolecular ester to close the ring (lactamization).
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Product: 7-Methyl-3,4-dihydroquinoxalin-2(1H)-one.
Step 3: N4-Methylation (Reductive Amination)
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Reagents: 37% Aqueous Formaldehyde, NaBH₃CN (Sodium cyanoborohydride), Acetic Acid, Methanol.
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Conditions: 0°C to RT, 6 h.
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Why this method? Direct alkylation with Methyl Iodide (MeI) often leads to over-alkylation (quaternization). Reductive amination is self-limiting to the tertiary amine.
Workflow Visualization (Graphviz)
Caption: Regioselective synthesis of CAS 1513007-86-7 via reductive cyclization and reductive amination.
Part 3: Medicinal Chemistry Utility
Pharmacophore Mapping
The 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one scaffold is a "privileged structure" because it mimics the hydrogen-bonding patterns of purines (adenine), making it highly effective for targeting ATP-binding sites.
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The "Hinge Binder" (N1-H & C2=O): The lactam motif functions as a donor-acceptor pair, ideal for interacting with the hinge region of kinases (e.g., forming H-bonds with the backbone of Glu/Leu residues).
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The "Conformation Lock" (N4-Me): Methylation at N4 forces the heterocyclic ring into a specific puckered conformation. This reduces the entropic penalty upon binding to enzymes like Aldose Reductase or Bromodomains .
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The "Hydrophobic Vector" (C7-Me): This group points towards the solvent-accessible front or a hydrophobic back-pocket depending on the binding mode.
Application in BET Bromodomain Inhibition
Recent research highlights dihydroquinoxalinones as acetyl-lysine mimetics.
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Mechanism: The carbonyl (C2=O) accepts a hydrogen bond from the conserved Asparagine (e.g., Asn140 in BRD4).
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Role of 4,7-Dimethyl: The 7-methyl group is critical for filling the "WPF shelf" (WPF = Trp-Pro-Phe) region in bromodomains, enhancing potency over the unsubstituted analog.
Signaling Pathway Interaction (Graphviz)
Caption: Multi-target pharmacology of the dihydroquinoxalinone scaffold.
Part 4: Analytical Profiling & Quality Control
To validate the synthesis of CAS 1513007-86-7, the following analytical signatures must be confirmed.
NMR Spectroscopy (Predicted)
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 10.3 ppm (s, 1H): Broad singlet for the amide NH (N1).
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δ 6.5 - 6.8 ppm (m, 3H): Aromatic protons. The pattern will show 1,2,4-substitution (d, s, d).
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δ 3.6 ppm (s, 2H): Singlet for the CH₂ at position 3.
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δ 2.9 ppm (s, 3H): Singlet for the N-Me at position 4.
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δ 2.2 ppm (s, 3H): Singlet for the aromatic C-Me at position 7.
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Differentiation: The N-Me signal (2.9 ppm) is distinct from the C-Me signal (2.2 ppm). If the regiochemistry is wrong (6-methyl), the aromatic splitting pattern will differ.
HPLC Method[2][3]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide).
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Retention Time: Expect elution around 5.5 - 6.5 min (moderate lipophilicity).
References
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Review of Scaffold Utility: Mishra, N. et al. "2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design."[2] RSC Advances, 2017. [Link]
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Synthesis of Dihydroquinoxalinones (Catalytic Hydrogenation): Zhang, D. et al. "Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation."[3] Chemical Science, 2019. [Link]
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Reductive N-Methylation Methodology: Li, H. et al. "Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines." Chemical Communications, 2014. [Link]
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General Scaffold Properties (ChemBK): "3,4-dihydroquinoxalin-2(1H)-one - Physico-chemical Properties." ChemBK Database. [Link]
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Regioselective Synthesis Strategies: Xie, D. & Zhang, S. "Selective Reduction of Quinolin-2(1H)-ones to Afford 3,4-Dihydroquinoline-2(1H)-ones."[4] Journal of Organic Chemistry, 2022.[4] [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroquinolinone synthesis [organic-chemistry.org]
